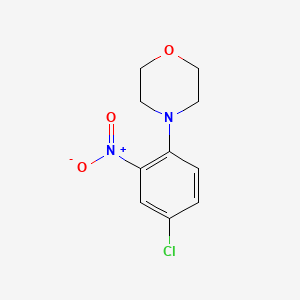

4-(4-Chloro-2-nitrophenyl)morpholine

説明

Contextual Significance of Substituted Morpholine (B109124) Derivatives in Organic Chemistry

Substituted morpholine derivatives are a class of heterocyclic compounds that are of significant interest in organic chemistry. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a common scaffold in a variety of biologically active molecules and approved drugs. uni.lunih.gov Its presence can influence the physicochemical properties of a molecule, such as its polarity, solubility, and basicity, which in turn can affect its biological activity. uni.lu In synthetic organic chemistry, morpholine and its derivatives are widely used as building blocks, catalysts, and reagents. nih.govresearchgate.net The C-functionalized morpholine derivatives, in particular, are crucial in the synthesis of complex natural products and new pharmaceutical agents. nih.govresearchgate.net

Importance of Nitroaromatic and Halogenated Compounds in Synthetic and Medicinal Chemistry Research

Nitroaromatic and halogenated compounds are pivotal in the fields of synthetic and medicinal chemistry. Nitroaromatic compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are highly valuable synthetic intermediates. jocpr.com The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution and also allows for the reduction of the nitro group to an amino group, providing a gateway to a wide range of other functionalities. jocpr.comnih.gov In medicinal chemistry, the nitro group is a key component in a number of therapeutic agents, including antibacterial and anticancer drugs. researchgate.netnist.gov

Similarly, halogenated organic compounds, which contain one or more halogen atoms, are indispensable in modern organic synthesis and drug discovery. mdpi.comchemicalbook.com The incorporation of halogens can significantly modify a molecule's electronic properties, lipophilicity, and metabolic stability. mdpi.comijprs.com This makes them crucial for fine-tuning the pharmacological profile of drug candidates. ijprs.com Halogen atoms also serve as versatile synthetic handles, particularly in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chemicalbook.comijprs.com

Current Research Landscape and Knowledge Gaps Pertaining to 4-(4-Chloro-2-nitrophenyl)morpholine

The current research landscape for this compound appears to be limited. While the individual components of the molecule—the morpholine ring, the chloro substituent, and the nitroaromatic system—are all well-studied in other contexts, there is a scarcity of published research that focuses specifically on this compound. Basic information such as its molecular formula (C₁₀H₁₁ClN₂O₃) and CAS Registry Number (65976-60-5) are available in chemical databases. nist.govsigmaaldrich.com However, detailed experimental studies on its synthesis, reactivity, and potential applications are not widely reported in publicly accessible literature.

A significant knowledge gap exists regarding the experimental characterization of this compound. For instance, while an infrared spectrum is noted to exist in the NIST database, a digitized version is not available. nist.gov Furthermore, there is no published single-crystal X-ray diffraction data for this specific compound, which would provide definitive information about its three-dimensional structure. Detailed spectroscopic analyses, such as comprehensive NMR and mass spectrometry studies, are also not readily found in the literature. The biological activity of this compound has not been extensively investigated, representing another major gap in the current understanding of this compound.

Scope and Objectives of the Research Investigation

Given the aforementioned knowledge gaps, the primary objective of this research investigation is to present a comprehensive overview of the available information on this compound and to use data from closely related compounds to infer its likely properties. This article aims to:

Systematically present the known data for this compound.

Discuss the probable synthetic routes to this compound based on established methodologies for analogous structures.

Analyze the expected structural and spectroscopic characteristics by drawing comparisons with related, well-characterized molecules such as 4-(4-nitrophenyl)morpholine (B78992).

Highlight the areas where further experimental work is needed to fully characterize this compound and explore its potential applications.

By consolidating the available information and clearly identifying the areas requiring further study, this investigation seeks to provide a foundational resource for future research on this compound and its derivatives.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and a related compound for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | nist.govsigmaaldrich.com |

| Molecular Weight | 242.66 g/mol | sigmaaldrich.com |

| CAS Registry Number | 65976-60-5 | nist.gov |

| Appearance | Solid (predicted) | sigmaaldrich.com |

| InChI | 1S/C10H11ClN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | nist.govsigmaaldrich.com |

| InChIKey | KJISHWYSNGQNFM-UHFFFAOYSA-N | nist.govsigmaaldrich.com |

| SMILES | O=N+C1=C(C=CC(Cl)=C1)N2CCOCC2 | sigmaaldrich.com |

Table 2: Crystal Structure Data for the Related Compound 4-(4-Nitrophenyl)morpholine

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₃ | nih.gov |

| Molecular Weight | 208.22 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁/c | mdpi.com |

| Unit Cell Dimensions | a = 14.5445(6) Å, b = 8.3832(3) Å, c = 16.2341(6) Å | nih.gov |

| Volume | 1979.42(13) ų | nih.gov |

| Z | 8 | nih.gov |

| Key Structural Features | Morpholine ring in a chair conformation; Aromatic π–π stacking interactions | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

4-(4-chloro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJISHWYSNGQNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334880 | |

| Record name | 4-(4-Chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65976-60-5 | |

| Record name | 4-(4-Chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Chloro 2 Nitrophenyl Morpholine and Analogous Structures

Nucleophilic Aromatic Substitution (SNAr) Pathways to 4-Arylmorpholine Derivatives

Nucleophilic aromatic substitution is a fundamental process for synthesizing compounds like 4-(4-Chloro-2-nitrophenyl)morpholine. nih.govresearchgate.net This reaction pathway is viable because the aromatic ring is "activated" by a strongly electron-withdrawing group, such as the nitro group (–NO₂). libretexts.orgbyjus.com The nitro group, positioned ortho and para to the halogen leaving group, effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgmasterorganicchemistry.com This stabilization lowers the activation energy of the reaction, making the substitution feasible under relatively mild conditions. nih.gov

The general mechanism involves a two-step addition-elimination process. First, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group (a halogen) to form the resonance-stabilized Meisenheimer complex. libretexts.orgwikipedia.org In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. nih.govwikipedia.org

The most direct route to this compound involves the condensation of a suitable halonitrobenzene precursor, such as 1,4-dichloro-2-nitrobenzene (B41259), with morpholine (B109124). google.com In this reaction, one of the chloro substituents is displaced by the secondary amine of the morpholine ring. The presence of the ortho-nitro group strongly activates the chlorine atom at the C1 position for nucleophilic attack.

Similarly, analogous structures can be synthesized using different halonitrobenzenes. For instance, reacting 4-fluoronitrobenzene with thiomorpholine (B91149) has been used to prepare 4-(4-nitrophenyl)thiomorpholine (B1608610). mdpi.com Patent literature also describes the reaction of p-fluoronitrobenzene with morpholine to yield 4-(4-nitrophenyl)morpholine (B78992), which can then be further processed. google.com

The efficiency of SNAr reactions is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants. Inorganic bases like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃) are often employed to deprotonate the amine nucleophile or to act as a scavenger for the generated acid (HX).

In a study on the N-arylation of indoles with chloroarenes, it was found that increasing the amount of KOH from 1.0 to 3.0 equivalents significantly improved the product yield. researchgate.net The choice of base can be critical, with KOH and NaOH showing effectiveness, while others like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) can be ineffective under similar conditions. researchgate.netmdpi.com Temperature also plays a crucial role; for instance, N-arylation of carbazole (B46965) with electron-poor chloroarenes proceeds in good yields at 135 °C. mdpi.com

| Entry | Base | Base (equiv.) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | KOH | 1.0 | DMSO | <5 |

| 2 | KOH | 2.0 | DMSO | 55 |

| 3 | KOH | 3.0 | DMSO | 71 |

| 4 | NaOH | 3.0 | DMSO | 45 |

| 5 | Cs₂CO₃ | 3.0 | DMSO | 0 |

| 6 | K₂CO₃ | 3.0 | DMSO | 0 |

The solvent has a profound effect on the rate and efficiency of SNAr reactions. nih.gov Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are generally preferred. researchgate.netacsgcipr.org These solvents are effective at solvating the cation of the base but leave the anion relatively bare, enhancing its nucleophilicity. libretexts.org In the N-arylation of indoles, DMSO was found to be the superior solvent, with others like DMAc, THF, and 1,4-dioxane (B91453) yielding no product. researchgate.netmdpi.com

Studies on the reaction between 1-chloro-2,4-dinitrobenzene (B32670) and morpholine have shown that ionic liquids can also serve as highly effective solvents, sometimes leading to significant catalytic effects compared to conventional solvents like water or acetonitrile. researchgate.net The rate of reaction can be influenced by the solvent's polarity and its hydrogen-bond donating (HBD) ability. nih.gov For instance, while increased solvent polarity generally accelerates the reaction, strong HBD solvents like methanol (B129727) can sometimes decrease the rate by strongly solvating the amine nucleophile, thus reducing its reactivity. nih.gov

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMSO | 71 |

| 2 | DMAc | 0 |

| 3 | THF | 0 |

| 4 | DMF | 0 |

| 5 | 1,4-Dioxane | 0 |

In SNAr reactions, the nature of the leaving group is a crucial factor. Contrary to Sₙ2 reactions where the leaving group ability follows the trend I > Br > Cl > F, the order is reversed for SNAr: F > Cl ≈ Br > I. masterorganicchemistry.comwikipedia.org This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. nih.govmasterorganicchemistry.com The high electronegativity of fluorine powerfully polarizes the C-F bond and stabilizes the transition state leading to the intermediate, thereby accelerating the reaction. wikipedia.org

While fluorine is the most reactive leaving group, chloroarenes activated by electron-withdrawing groups are also excellent substrates. mdpi.com Chloroarenes bearing one or more nitro groups undergo nucleophilic substitution smoothly to give N-arylated products in high yields. researchgate.netmdpi.com For the synthesis of this compound from 1,4-dichloro-2-nitrobenzene, the chlorine at C1 is significantly more activated by the ortho-nitro group than the chlorine at C4, leading to regioselective substitution at the C1 position.

Direct Condensation Reactions with Morpholine and Halonitrobenzene Precursors

Metal-Catalyzed Cross-Coupling Approaches for C–N Bond Formation

As an alternative to SNAr, metal-catalyzed cross-coupling reactions have become a cornerstone for C-N bond formation. These methods often offer broader substrate scope and milder reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a phosphine (B1218219) ligand. wikipedia.org This reaction has revolutionized the synthesis of arylamines due to its high efficiency and functional group tolerance. wikipedia.org

This methodology can be applied to synthesize 4-arylmorpholines. Studies have reported the successful Buchwald-Hartwig amination of various aryl halides with morpholine. researchgate.netrsc.org The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine ligand, such as XantPhos or one of the dialkylbiaryl phosphine ligands developed by the Buchwald group. wikipedia.orgchemrxiv.org The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being common. chemrxiv.org

Recent developments have focused on creating more robust and user-friendly catalyst systems. For example, homogeneous conditions using the soluble organic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have been developed, which can be advantageous for applications in continuous flow chemistry by avoiding the formation of insoluble inorganic salt byproducts. chemrxiv.org The XantPhos ligand was identified as particularly effective in combination with DBU for the amination of various aryl halides with amines, including morpholine. chemrxiv.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Morpholine | Pd(OAc)₂ / XantPhos | NaOtBu | Toluene (B28343) | 100 | 95 | chemrxiv.org |

| 2-Bromopyridine | Morpholine | "XantPhos Pd G3" | DBU | MeCN/PhMe | 140 | 95 | chemrxiv.org |

| 6-Bromo-4-(trifluoromethyl)quinoline derivative | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88 | rsc.org |

Investigation of Catalytic Systems and Ligand Effects

The Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the supporting phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl morpholine and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands are known to accelerate the reductive elimination step and stabilize the palladium catalyst. For the synthesis of aryl-amines, a variety of ligands have been developed and studied. While specific data for the synthesis of this compound is not extensively reported in peer-reviewed literature, analogies can be drawn from the synthesis of similar compounds.

For instance, in the synthesis of N-aryl morpholines, ligands such as those from the Buchwald (e.g., SPhos, XPhos) and Hartwig research groups have shown broad applicability. rsc.org These ligands are designed to be sterically demanding and electron-rich, which promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Below is a table summarizing typical conditions for the synthesis of a related compound, 4-(4-nitrophenyl)morpholine, which can serve as a starting point for the optimization of the synthesis of this compound.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| p-Chloronitrobenzene | Morpholine | - | - | Na2CO3 | Morpholine (neat) | 100 | 98.5 | google.com |

| 1-Fluoro-4-nitrobenzene | Thiomorpholine | - | - | Triethylamine | Acetonitrile | 85 | 95 | mdpi.com |

Interactive Data Table: Catalytic Systems for Aryl-Amine Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates | Key Features |

| Pd(OAc)2 | SPhos | Cs2CO3 | Toluene | Aryl chlorides, bromides | High activity for challenging substrates. |

| Pd2(dba)3 | XPhos | K3PO4 | Dioxane | Aryl chlorides, bromides | Broad substrate scope. |

| [Pd(cinnamyl)Cl]2 | Mor-DalPhos | NaOtBu | Water/Neat | Aryl chlorides | Effective under aqueous or solvent-free conditions. researchgate.net |

The ligand's structure directly impacts the steric and electronic environment around the palladium center, influencing reaction rates and yields. For the synthesis of this compound, a systematic screening of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., biarylphosphines) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) would be necessary to identify the optimal catalytic system.

Derivatization Strategies from Related Precursors

Cyclization Reactions for Morpholine Ring Construction

An alternative to the direct coupling of morpholine with an aryl halide is the construction of the morpholine ring onto a pre-existing N-aryl precursor. This typically involves an intramolecular cyclization reaction. For the synthesis of this compound, this would start with the synthesis of N-(2-hydroxyethyl)-4-chloro-2-nitroaniline.

This intermediate can be synthesized by the reaction of 1,4-dichloro-2-nitrobenzene with ethanolamine. The subsequent intramolecular cyclization to form the morpholine ring can be achieved through various methods, such as treatment with a dehydrating agent (e.g., sulfuric acid) or by converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by base-induced ring closure.

A general representation of this strategy is the cyclization of N,N-bis(2-hydroxyethyl)anilines. While not specific to the target compound, the principles are directly applicable.

General Cyclization Strategies for Morpholine Ring Formation

| Starting Material Type | Reagents and Conditions | Product |

| N-(2-hydroxyethyl)aniline derivative | 1. Chloroacetyl chloride, base; 2. Reduction (e.g., BH3) | Substituted morpholine |

| N,N-bis(2-hydroxyethyl)aniline derivative | Dehydrating agent (e.g., H2SO4), heat | Substituted morpholine |

Combinatorial Synthesis Techniques for Library Generation

The synthesis of a library of compounds based on the this compound scaffold can be achieved using combinatorial chemistry techniques. The "split-and-pool" synthesis strategy on a solid support is a powerful method for generating large numbers of compounds. nih.gov

For a solution-phase combinatorial approach, a common intermediate can be synthesized in bulk and then reacted with a diverse set of building blocks in parallel. In the context of the target compound, derivatization could be planned at various positions. For instance, if the starting material is 4-chloro-2-nitrophenol (B165678) instead of 1,4-dichloro-2-nitrobenzene, the resulting 4-(4-chloro-2-nitrophenoxy)ethanol derivatives could be further functionalized before cyclization, introducing diversity.

A potential combinatorial library could be designed by varying the substituents on the morpholine ring or by modifying the aromatic ring post-synthesis (e.g., through further substitution or reduction of the nitro group followed by derivatization of the resulting amine).

A study on the combinatorial synthesis of 4-(4-nitrophenyl)thiomorpholine derivatives has shown the feasibility of using nucleophilic aromatic substitution for library generation. mdpi.com A similar approach could be applied to generate a library of this compound analogs.

Chemical Reactivity and Mechanistic Elucidation of 4 4 Chloro 2 Nitrophenyl Morpholine and Its Derivatives

Nucleophilic Displacement Reactions at the Aryl Moiety

The primary mode of reactivity for 4-(4-chloro-2-nitrophenyl)morpholine involves nucleophilic aromatic substitution. In this process, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a substitution product. The reaction is strongly favored by the presence of the ortho-nitro group, which stabilizes the negatively charged intermediate formed during the reaction. libretexts.org

The reaction of activated aryl halides with amines, known as aminolysis, is a classic example of nucleophilic aromatic substitution. Kinetic studies of these reactions, particularly with cyclic secondary amines such as piperidine (B6355638), morpholine (B109124), and piperazine, offer a window into the reaction's energetic landscape and mechanistic pathway.

The aminolysis of activated aryl halides typically follows second-order kinetics, being first-order with respect to the aryl halide and first-order with respect to the amine. researchgate.net The reaction rate is directly proportional to the concentrations of both reactants. Under pseudo-first-order conditions, where the amine concentration is in large excess, the observed rate constant (kobsd) can be determined by monitoring the formation of the product over time. The second-order rate constant (kN) is then calculated from the slope of a plot of kobsd versus the amine concentration.

While specific kinetic data for the aminolysis of this compound is not extensively documented in readily available literature, data from analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various amines, provide a strong basis for understanding its reactivity. For instance, the reaction of 1-chloro-2,4-dinitrobenzene with piperidine is well-studied and proceeds at a measurable rate. umich.eduresearchgate.net The reactivity is enhanced by the presence of two nitro groups. The reactivity of this compound is expected to be lower than its dinitro analogue due to reduced electronic activation but significantly higher than that of unactivated chlorobenzene.

Kinetic data for the reactions of various cyclic secondary amines with a different activated substrate, 4-nitrophenyl phenyl carbonate, illustrate the influence of amine structure on the rate constant. rsc.org

Table 1: Representative Second-Order Rate Constants (kN) for the Reaction of Cyclic Secondary Amines with an Activated Substrate (4-Nitrophenyl Phenyl Carbonate) in 80 mol % H₂O/20 mol % DMSO at 25.0 °C. rsc.org This table uses data from a related system to illustrate typical kinetic values.

| Cyclic Secondary Amine | pKₐ of Conjugate Acid | kₙ (M⁻¹s⁻¹) |

| Piperazinium ion | 5.98 | 0.0622 |

| 1-Formylpiperazine | 7.98 | 1.68 |

| Morpholine | 8.65 | 11.3 |

| 1-(2-Hydroxyethyl)piperazine | 9.24 | 27.6 |

| Piperazine | 9.81 | 108 |

| 3-Methylpiperidine | 11.22 | 248 |

Kinetic Studies of Aminolysis with Cyclic Secondary Amines

Analysis of Reaction Pathways: Concerted versus Stepwise Mechanisms

Nucleophilic aromatic substitution reactions are generally understood to proceed through a two-step addition-elimination mechanism, which involves a discrete, resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Step 1 (Addition): The nucleophile attacks the carbon atom bonded to the leaving group, forming the tetrahedral Meisenheimer intermediate. The aromaticity of the ring is temporarily lost.

Step 2 (Elimination): The leaving group departs, and the aromaticity of the ring is restored.

The rate-determining step can be either the formation of the Meisenheimer complex (k₁) or its decomposition (k₂). However, recent studies using kinetic isotope effects and computational analysis have provided evidence that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism . nih.govnih.gov In a concerted pathway, the Meisenheimer complex is not a stable intermediate but rather a transition state, with C-nucleophile bond formation and C-leaving group bond cleavage occurring simultaneously.

Whether a reaction is stepwise or concerted depends on factors such as the stability of the leaving group and the electronic activation of the ring. nih.gov Reactions with poor leaving groups (like fluoride) and highly electron-poor rings (like trinitrobenzene) tend to favor a stable Meisenheimer intermediate, promoting a stepwise mechanism. nih.govnih.gov Conversely, substrates with good leaving groups (like chloride) and moderate activation are more likely to proceed via a concerted or a borderline mechanism where the intermediate is highly unstable. nih.gov Given that this compound has a good leaving group (Cl⁻) and is activated by a single nitro group, its reactions with amines are likely to exhibit concerted or borderline stepwise character.

Linear free energy relationships (LFERs) are powerful tools in physical organic chemistry used to correlate reaction rates with structural changes in reactants, providing mechanistic insights. libretexts.org

The Hammett equation, log(k/k₀) = ρσ, quantitatively describes the effect of meta- and para-substituents on the reactivity of a benzene (B151609) derivative. libretexts.org

σ (sigma) is the substituent constant, which measures the electron-donating or electron-withdrawing ability of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the aminolysis of derivatives of this compound, where substituents are varied on the phenyl ring, a positive ρ value is expected. This signifies that the reaction is accelerated by electron-withdrawing substituents. Such substituents help to stabilize the buildup of negative charge in the transition state of the rate-determining step, thereby lowering the activation energy and increasing the reaction rate. nih.gov The magnitude of ρ provides information about the extent of charge development in the transition state. Non-linear Hammett plots can sometimes be observed, which may indicate a change in the rate-determining step across the series of substituents. researchgate.net

Table 2: Illustrative Data for a Hammett Plot Analysis. This table presents hypothetical data to demonstrate the principles of a Hammett plot for an SNAr reaction.

| Substituent (X) | σₚ Value | kₓ (rel) | log(kₓ/kₙ) |

| -OCH₃ | -0.27 | 0.15 | -0.82 |

| -CH₃ | -0.17 | 0.40 | -0.40 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 3.5 | 0.54 |

| -CN | 0.66 | 45 | 1.65 |

| -NO₂ | 0.78 | 200 | 2.30 |

Application of Linear Free Energy Relationships

Brønsted-type Plot Characterization of Nucleophile Basicity

The Brønsted catalysis equation, in the form log(kN) = β * pKₐ + C, relates the rate constant of a reaction to the basicity (pKₐ of the conjugate acid) of the nucleophile. nih.gov The slope of this linear plot, the Brønsted coefficient (β) , provides insight into the transition state structure.

The value of β ranges from 0 to 1.

A small β value (e.g., 0.2-0.3) suggests an early transition state with little C-N bond formation. This is often characteristic of reactions where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov

A large β value (e.g., 0.8-1.0) indicates a late transition state with extensive C-N bond formation, resembling the tetrahedral intermediate. This is often observed when the breakdown of the intermediate to form products is rate-limiting. researchgate.net

A curved Brønsted plot can signify a change in the rate-determining step as the basicity of the amine changes. researchgate.netrsc.org

For the aminolysis of activated substrates with cyclic secondary amines, linear Brønsted plots are often observed. The β value can distinguish between different mechanistic nuances. For example, the aminolysis of some 4-nitrophenyl esters with a series of cyclic secondary amines yields high β values, suggesting that the expulsion of the leaving group from the tetrahedral intermediate is the rate-determining step. researchgate.net

Table 3: Data for a Brønsted-type Plot for the Reaction of Cyclic Secondary Amines with an Activated Substrate (4-Nitrophenyl Phenyl Carbonate) in 80 mol % H₂O/20 mol % DMSO at 25.0 °C. rsc.org This table uses data from a related system to construct a representative Brønsted-type plot.

| Amine | pKₐ | log(kₙ) |

| Piperazinium ion | 5.98 | -1.21 |

| 1-Formylpiperazine | 7.98 | 0.23 |

| Morpholine | 8.65 | 1.05 |

| 1-(2-Hydroxyethyl)piperazine | 9.24 | 1.44 |

| Piperazine | 9.81 | 2.03 |

| 3-Methylpiperidine | 11.22 | 2.39 |

Yukawa-Tsuno Plot for Resonance Effects

The Yukawa-Tsuno equation is a linear free-energy relationship that refines the Hammett equation to account for enhanced resonance effects in reactions involving substituted aromatic compounds. wikipedia.org The equation is expressed as:

log(k_X / k_H) = ρ(σ + r(σ⁺ - σ))

where:

k_X and k_H are the rate constants for the substituted and unsubstituted reactants, respectively.

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to electronic effects.

σ is the standard Hammett substituent constant.

σ⁺ is the substituent constant for substrates with strong electron-donating groups that can directly stabilize a positive charge via resonance.

r is the resonance demand parameter, indicating the degree of resonance stabilization of the transition state.

A plot of log(k_X / k_H) against (σ + r(σ⁺ - σ)) for a series of substituents yields a linear relationship, known as the Yukawa-Tsuno plot. This plot is particularly useful for elucidating reaction mechanisms where a significant charge develops at the benzylic position in the transition state.

While no specific Yukawa-Tsuno plot for the nucleophilic substitution reactions of this compound has been detailed in the literature, studies on analogous systems, such as the aminolysis of 4-nitrophenyl X-substituted benzoates, demonstrate the utility of this approach. researchgate.net For instance, in the reactions of 2-pyridyl X-substituted benzoates with piperidine, a linear Yukawa-Tsuno plot was obtained with ρ = 0.85 and r = 0.62. researchgate.net A nonlinear Hammett plot for a similar reaction was shown to be due to ground-state stabilization by resonance, which was successfully linearized by the Yukawa-Tsuno equation, underscoring the importance of considering enhanced resonance effects. researchgate.net

For a hypothetical reaction involving the displacement of the chloride in this compound derivatives with varying substituents on the phenyl ring, a Yukawa-Tsuno analysis would be invaluable. The r value would quantify the extent of resonance interaction between the substituent and the reaction center in the transition state. A significant r value would suggest a mechanism involving substantial positive charge buildup that is delocalized into the phenyl ring.

Solvent Effects on Reaction Mechanism and Kinetics

The solvent in which a reaction is conducted can profoundly influence its rate, mechanism, and selectivity. rsc.org Solvent effects arise from several factors, including the stabilization of reactants, transition states, and products, as well as direct participation in the reaction pathway. rsc.org

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are characteristic of compounds like this compound, the polarity of the solvent is a critical factor. The generally accepted mechanism for SNAr involves the formation of a negatively charged intermediate known as the Meisenheimer complex.

Kinetic studies of the reactions of morpholine with structurally related compounds, such as 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile (B52724), have provided insights into the role of the solvent and the nucleophile. rsc.org The rate of these reactions is influenced by the basicity of the amine and the nature of the leaving group.

The choice of solvent can alter the relative stability of the ground state and the Meisenheimer complex. Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally effective for SNAr reactions as they can solvate the cationic counter-ion without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity. Protic solvents, on the other hand, can solvate both the nucleophile and the anionic intermediate, which can have competing effects on the reaction rate.

A study on the solvolysis of 4-fluorophenyl chlorothionoformate in various aqueous organic mixtures demonstrated how solvent nucleophilicity and ionizing power can dictate the reaction mechanism, shifting between bimolecular addition-elimination and unimolecular ionization pathways. nih.gov While this system is different, it highlights the principle that a change in solvent can lead to a fundamental change in the reaction mechanism. For this compound, a similar detailed study across a range of solvents would be necessary to fully map its reactivity profile.

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group in this compound to the corresponding amino group, yielding 4-morpholino-3-chloroaniline, is a crucial transformation for the synthesis of various biologically active molecules and chemical intermediates. mdpi.com

Catalytic Hydrogenation Methodologies for Nitro Group Reduction

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. wikipedia.org This technique typically involves the use of a metal catalyst and a source of hydrogen.

Common catalysts and conditions include:

Palladium on Carbon (Pd/C): This is one of the most common and effective catalysts for nitro group reduction. The reaction is typically carried out in a solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297) under a hydrogen atmosphere.

Platinum on Carbon (Pt/C): Platinum catalysts are also highly effective and can sometimes offer different selectivity compared to palladium. researchgate.net

Raney Nickel (Raney Ni): This catalyst is a cost-effective alternative to precious metal catalysts, though it may require harsher conditions (higher pressure and temperature). mdpi.com

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the carbon-halogen bond is also cleaved. The selectivity of the reduction can often be improved by the addition of inhibitors or by modifying the catalyst. For instance, morpholine itself has been used as an additive to inhibit dechlorination during the hydrogenation of p-chloronitrobenzene to p-chloroaniline using a Pd/γ-Al2O3 catalyst, achieving high selectivity for the desired product. mdpi.com The presence of vanadium compounds as co-catalysts has also been shown to suppress the formation of undesirable hydroxylamine (B1172632) and azo/azoxy byproducts during catalytic hydrogenation. google.com

Table 1: Catalytic Systems for Selective Nitro Group Reduction

| Catalyst System | Substrate Example | Product | Selectivity | Reference |

|---|---|---|---|---|

| Morpholine-modified Pd/γ-Al2O3 | p-Chloronitrobenzene | p-Chloroaniline | Up to 99.5% | mdpi.com |

| 1% Pt/C | 4-Chloro-2-nitrophenol (B165678) | 4-Chloro-2-aminophenol | High | researchgate.net |

| Fe(III) catalyst with silane | Various nitroarenes | Corresponding anilines | High chemoselectivity | researchgate.net |

Chemoselective Reduction using Chemical Reagents

Chemoselective reduction of the nitro group in the presence of other reducible functional groups can also be achieved using various chemical reagents. researchgate.net These methods are particularly useful when catalytic hydrogenation is not feasible due to the sensitivity of other functional groups in the molecule.

Common reagents for chemoselective nitro reduction:

Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid). scispace.com The Sn/HCl system is a well-known reagent for this transformation. scispace.com

Sodium Dithionite (Na2S2O4): This reagent is often used for the reduction of nitro groups in aqueous or mixed aqueous-organic solvent systems.

Hydrazine (B178648) Hydrate (B1144303): In combination with a catalyst such as Raney Ni or an iron compound, hydrazine hydrate can serve as a convenient hydrogen source for transfer hydrogenation, often providing high selectivity for the nitro group. researchgate.net

Diborane and Borohydride (B1222165) Systems: Reagents like sodium borohydride in the presence of a catalyst (e.g., Pd/C) or tetrahydroxydiboron (B82485) can also effect the reduction of nitroarenes. scispace.comorganic-chemistry.org

The choice of reagent and reaction conditions is critical for achieving high yields and selectivity, especially when sensitive groups like the chloro-substituent are present. organic-chemistry.org

Investigation of Intermediates Formed During Reduction Processes

The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons. Several stable intermediates can be formed along the reaction pathway, depending on the reducing agent and the reaction conditions. The generally accepted sequence of intermediates is as follows:

Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Amine

Under certain conditions, bimolecular condensation of the intermediates can lead to the formation of azoxy, azo, and hydrazo compounds.

Nitrosoarene: The initial two-electron reduction product. These are often transient but can sometimes be isolated.

N-Arylhydroxylamine: A four-electron reduction product. Hydroxylamines can be stable and are sometimes the desired product. Their accumulation can be an issue in catalytic hydrogenations, but the addition of promoters like vanadium can mitigate this. wikipedia.orggoogle.com

The detection and characterization of these intermediates are typically performed using techniques such as in-situ IR spectroscopy, NMR, and chromatographic methods coupled with mass spectrometry. Understanding the formation and fate of these intermediates is crucial for optimizing reaction conditions to favor the formation of the desired aniline (B41778) product.

Oxidation Reactions Involving the Morpholine Ring System

While the phenyl portion of this compound is electron-deficient and generally resistant to oxidation, the morpholine ring contains C-H bonds adjacent to both an oxygen and a nitrogen atom, making it susceptible to oxidative transformations.

Recent research has demonstrated the oxidative ring-opening of N-arylmorpholine derivatives through the cleavage of the C(sp³)-C(sp³) bond. google.com One such method employs visible-light photoredox catalysis in an oxygen atmosphere. For example, N-phenylmorpholine can be converted to 2-(N-phenylformamido)ethyl formate. google.com This type of reaction proceeds under mild conditions, avoiding the need for harsh oxidants or high temperatures.

Applying this methodology to this compound would likely result in the formation of 2-(N-(4-chloro-2-nitrophenyl)formamido)ethyl formate. The reaction is initiated by the photocatalyst, which facilitates the cleavage of the C-C bond within the morpholine ring, with molecular oxygen acting as the terminal oxidant. google.com This transformation provides a pathway to functionalized amino-alcohol derivatives from readily available morpholine precursors.

Table 2: Oxidative Ring-Opening of N-Aryl Morpholine Derivatives

| Substrate | Product | Yield | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| N-Phenylmorpholine | 2-(N-phenylformamido)ethyl formate | 75% | 4CzIPN, Blue LED, O2 | google.com |

| 4-(o-Tolyl)morpholine | 2-(N-o-tolylformamido)ethyl formate | 30% | 4CzIPN, Blue LED, O2 | google.com |

| 4-(4-Chlorophenyl)morpholine | 2-(N-(4-chlorophenyl)formamido)ethyl formate | 61% | 4CzIPN, Blue LED, O2 | google.com |

The susceptibility of the morpholine ring to oxidation underscores the importance of carefully selecting reaction conditions when performing other transformations on the molecule, to avoid undesired side reactions.

Selective Oxidation Pathways Leading to Morpholin-3-one (B89469) Derivatives

The oxidation of N-aryl morpholines represents a key transformation, yielding morpholin-3-one derivatives that are valuable intermediates in medicinal chemistry. The primary selective oxidation pathway for this compound involves the conversion of the morpholine ring into a morpholin-3-one structure. This reaction specifically targets the methylene (B1212753) group (C-3) adjacent to the nitrogen atom of the morpholine ring.

The general transformation can be represented as the introduction of a carbonyl group at the C-3 position of the morpholine moiety. While specific studies on this compound are not extensively detailed in publicly available literature, the synthetic route for the closely related compound, 4-(4-nitrophenyl)morpholin-3-one, provides a clear precedent. The synthesis typically begins with the nucleophilic substitution reaction between a halo-nitrobenzene (such as p-chloronitrobenzene) and morpholine to form the 4-(nitrophenyl)morpholine precursor. google.com This intermediate is then subjected to selective oxidation. The reaction proceeds by targeting the C-H bond alpha to the nitrogen, which is activated towards oxidation. The resulting 4-(4-chloro-2-nitrophenyl)morpholin-3-one retains the substituted phenyl ring structure, with the oxidation being confined to the heterocyclic morpholine ring. This selectivity is crucial for its utility as a synthetic building block.

Role of Oxidizing Agents and pH Control in Reaction Selectivity

The selectivity of the oxidation of this compound to its corresponding morpholin-3-one is highly dependent on the choice of oxidizing agent and the precise control of reaction conditions, particularly pH.

A variety of oxidizing agents have been employed for the selective oxidation of N-aryl morpholines. For the analogous 4-(4-nitrophenyl)morpholine (B78992), sodium chlorite (B76162) (NaClO₂) has been demonstrated as an effective and economically viable oxidant. chemicalbook.com In a typical procedure, the reaction is carried out in a solvent like acetonitrile. chemicalbook.com Other oxidation systems, such as potassium permanganate, have also been reported, although they may present challenges on an industrial scale. google.com

Crucially, maintaining an acidic pH (less than 7) is vital for achieving high selectivity and yield. google.com This is often accomplished by using a buffer system, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄). chemicalbook.com The acidic environment is thought to prevent the formation of undesired byproducts by controlling the reactivity of the oxidizing species and stabilizing the substrate or intermediates. For instance, a patented method for the synthesis of 4-(4-aminophenyl)-3-morpholinone from its nitro precursor emphasizes the use of an acid or acid salt to control the pH during the oxidation step. google.com The table below summarizes reaction conditions for the oxidation of the related 4-(4-nitrophenyl)morpholine, illustrating the importance of the chosen reagents.

| Precursor | Oxidizing Agent | Additive/Solvent System | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 4-(4-Nitrophenyl)morpholine | Sodium Chlorite | Sodium Dihydrogen Phosphate / Acetonitrile, Water | 40 | 97.7 | 98.3 | chemicalbook.com |

These findings strongly suggest that a similar strategy, employing a mild oxidizing agent like sodium chlorite under controlled acidic pH, would be the optimal approach for the selective synthesis of 4-(4-chloro-2-nitrophenyl)morpholin-3-one.

Intramolecular and Intermolecular Chemical Interactions

Hydrogen Bonding and Proton Transfer Dynamics in Reaction Systems

While this compound itself lacks strong hydrogen bond donors, the oxygen atoms of the nitro group and the morpholine ring can act as hydrogen bond acceptors. These interactions become particularly significant in reaction systems, influencing the stability of intermediates and transition states.

In the solid state, related molecules like 4-(4-nitrophenyl)thiomorpholine (B1608610) form centrosymmetric dimers through weak intermolecular C–H···O hydrogen bonds involving the methylene groups of the ring and the oxygen atoms of the nitro group. mdpi.com It is highly probable that this compound engages in similar weak hydrogen bonding networks in its crystalline form.

During chemical reactions, such as the aforementioned oxidation, the potential for hydrogen bonding with protic solvents or reagents is critical. Proton transfer dynamics are also a key consideration, especially in acid-catalyzed reactions. The nitrogen atom of the morpholine ring is basic and can be protonated. The pKa of this nitrogen is significantly influenced by the strong electron-withdrawing effects of the 2-nitro and 4-chloro substituents on the phenyl ring. This reduced basicity affects the conditions required for protonation and subsequent reactions. Furthermore, the nitro group itself can participate in proton transfer dynamics in certain contexts, for instance, through the formation of a nitronic acid (aci-nitro) tautomer under specific conditions, which can alter the electrophilicity and reaction pathway. Theoretical studies on substituted nitroxide radicals have shown that the electronic nature of substituents directly influences the strength and character of hydrogen bonds formed by the nitro group. rsc.org

Resonance Stabilization Phenomena and Their Impact on Reactivity

Resonance plays a paramount role in the chemical reactivity of this compound. The molecule features a powerful electron-withdrawing nitro group positioned ortho to the morpholine substituent and para to the chloro group. This arrangement creates significant electronic effects that influence the molecule's behavior.

The nitro group strongly deactivates the aromatic ring towards electrophilic substitution through both inductive and resonance effects. Conversely, it strongly activates the ring for nucleophilic aromatic substitution, which is the key reaction used in its synthesis from 1,4-dichloro-2-nitrobenzene (B41259). The negative charge of the Meisenheimer complex intermediate formed during this substitution is effectively delocalized and stabilized by the ortho-nitro group, as depicted in the resonance structures below.

The presence of the chloro group at the para position further contributes to the electron-deficient nature of the aromatic ring. The combined electron-withdrawing power of the ortho-nitro and para-chloro substituents significantly impacts the electron density on the morpholine nitrogen, reducing its nucleophilicity and basicity compared to an unsubstituted N-phenylmorpholine.

This resonance stabilization also affects the reactivity of the morpholine ring itself. The delocalization of the nitrogen's lone pair of electrons into the aromatic system weakens the C-N bond and influences the reactivity of the adjacent C-H bonds, which is a factor in the selective oxidation to the morpholin-3-one. Studies on substituted salicylaldehydes have shown that the interplay between substituents can significantly alter the stability and electronic structure of the molecule. nih.gov In this compound, the powerful resonance-withdrawing capability of the nitro group is the dominant factor governing its chemical properties and reactivity patterns.

Advanced Spectroscopic and Structural Characterization of 4 4 Chloro 2 Nitrophenyl Morpholine

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone technique for identifying the functional groups within a molecule, providing a unique "fingerprint" based on the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An infrared spectrum of 4-(4-Chloro-2-nitrophenyl)morpholine is available through the National Institute of Standards and Technology (NIST) database, presented as a scanned image from the Coblentz Society collection. nist.gov However, this spectrum lacks digitized data and, crucially, any accompanying peak-by-peak analysis or assignment of vibrational modes to specific functional groups within the molecule.

For a molecule with the structure of this compound, one would anticipate characteristic vibrational bands corresponding to the nitro group (NO₂), the carbon-chlorine (C-Cl) bond, the aromatic ring system, and the morpholine (B109124) moiety. Without a detailed analysis, assignments remain speculative. For comparative purposes, related structures like nitroanilines exhibit characteristic symmetric and asymmetric stretching vibrations for the NO₂ group, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹ respectively. The C-Cl stretching vibration would be expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The morpholine ring would contribute C-H stretching, bending, and C-O-C and C-N-C stretching vibrations. A full interpretation would require a detailed examination of the spectrum that is not currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR for Aromatic and Aliphatic Protons

A complete and assigned ¹H NMR spectrum for this compound has not been identified in the surveyed literature. For a definitive analysis, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each proton are required.

Based on the structure, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the protons of the morpholine ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by their substitution pattern. The protons on the morpholine ring would be found in the more upfield, aliphatic region (typically δ 2.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen would be expected at a different chemical shift than those adjacent to the oxygen, and their signals would likely appear as triplets due to coupling with the protons on the adjacent methylene (B1212753) groups of the ring.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Similarly, a fully assigned ¹³C NMR spectrum for this compound is not available in the reviewed scientific databases. Such a spectrum would provide the chemical shift for each of the ten carbon atoms in the molecule, offering a detailed map of the carbon skeleton.

The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon bearing the nitro group and the carbon attached to the morpholine nitrogen being significantly influenced by these substituents. The two distinct types of carbon atoms in the morpholine ring (those bonded to nitrogen and those bonded to oxygen) would appear in the aliphatic region of the spectrum, typically between δ 45 and δ 70 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignment

There is no evidence in the available literature of two-dimensional NMR studies, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), having been performed on this compound. These advanced techniques are crucial for unambiguously assigning the proton and carbon signals by establishing through-bond connectivities.

COSY would reveal which protons are coupled to each other, confirming the arrangement of protons on the aromatic and morpholine rings.

HSQC would directly correlate each proton with the carbon atom to which it is attached, providing a definitive link between the ¹H and ¹³C NMR spectra.

Without these experimental data, any discussion of signal assignments remains speculative and lacks the required scientific rigor.

Investigation of Stereochemical Features and Conformational Dynamics via NMR

The stereochemistry and conformational dynamics of this compound have not been specifically investigated using NMR spectroscopy in the available research. The morpholine ring typically adopts a chair conformation. NMR studies, often conducted at variable temperatures, can provide insight into the rate of ring inversion and the preferred orientation (axial or equatorial) of the bulky 4-chloro-2-nitrophenyl substituent. Such studies are essential for understanding the three-dimensional structure and potential interactions of the molecule. While crystal structure data for related morpholine and thiomorpholine (B91149) compounds suggest specific solid-state conformations, solution-state dynamics, which are revealed by NMR, remain uncharacterized for the title compound. researchgate.netmdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺˙) and a series of fragment ions, which provide a characteristic "fingerprint" for the molecule.

For this compound (C₁₀H₁₁ClN₂O₃), the molecular weight is 242.66 g/mol . nih.govsigmaaldrich.com The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The molecular ion peak (M⁺˙) would be expected at m/z 242, with a smaller M+2 peak at m/z 244.

Loss of the nitro group: A fragment corresponding to the loss of NO₂ (46 Da) is common for nitroaromatic compounds.

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, often involving the loss of C₂H₄O or cleavage at the C-N bonds.

Loss of chlorine: Expulsion of the chlorine atom (Cl˙) or hydrogen chloride (HCl) is a potential fragmentation pathway. researchgate.net

Analysis of the related compound, 4-(4-nitrophenyl)morpholine (B78992), shows a top peak at m/z 150 in its GC-MS data, which could correspond to a fragment after rearrangement and loss of parts of the morpholine ring. nih.gov For the chloro-substituted title compound, similar fragmentation would be expected, with shifts in m/z values corresponding to the presence of the chlorine atom.

Table 1: Predicted Key EI-MS Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺˙ | [C₁₀H₁₁³⁵ClN₂O₃]⁺˙ | 242 | Molecular ion |

| [M+2]⁺˙ | [C₁₀H₁₁³⁷ClN₂O₃]⁺˙ | 244 | Isotope peak for ³⁷Cl |

| [M-NO₂]⁺ | [C₁₀H₁₁ClN O]⁺ | 196 | Loss of the nitro group |

This table is based on predicted fragmentation patterns and not on reported experimental data.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, as each formula has a unique exact mass. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. mdpi.com

For this compound, the theoretical exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Formula: C₁₀H₁₁³⁵ClN₂O₃

Calculated Monoisotopic Mass: 242.04582 Da

An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass. For instance, HRMS analysis was used to confirm the composition of the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610), where the calculated mass for [C₁₀H₁₂N₂O₂S]⁺ was 224.061400 and the observed mass was 224.061650. mdpi.com Similar accuracy would be expected for the title compound. PubChemLite provides a table of predicted collision cross-section (CCS) values for various adducts of the isomer 4-(2-chloro-4-nitrophenyl)morpholine, which are theoretical values used in advanced mass spectrometry studies. uni.lu

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a laboratory technique for the separation of a mixture. It is crucial for determining the purity of a synthesized compound and for analyzing complex mixtures.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. This compound, as a moderately sized organic molecule, should be amenable to GC-MS analysis.

In a typical GC-MS analysis, the compound would be injected into the GC, where it would travel through a capillary column. The time it takes for the compound to exit the column is its retention time, a characteristic value under specific conditions (e.g., column type, temperature program, carrier gas flow rate). Upon exiting the column, the compound enters the mass spectrometer, where it is ionized (usually by EI), and a mass spectrum is recorded.

While the NIST WebBook indicates that Gas Chromatography data is available for this compound, specific experimental parameters and results are not provided. nist.gov GC-MS analysis of the related compound 4-(4-nitrophenyl)morpholine has been reported in the PubChem database, indicating that this class of compounds is suitable for GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally unstable compounds. For a compound like this compound, reversed-phase HPLC would be the most common approach.

In this mode, a nonpolar stationary phase (like C18 or a Phenyl-Hydride column) is used with a polar mobile phase (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). tandfonline.commtc-usa.com The compound's purity would be determined by injecting a solution and monitoring the eluent with a detector, most commonly a UV-Vis detector. A single, sharp peak at a characteristic retention time would indicate a high degree of purity. The nitroaromatic chromophore in the molecule makes it highly suitable for UV detection, likely around 254 nm or at its specific λmax. mtc-usa.comwaters.com

Studies on the analysis of various nitroaromatic compounds by HPLC have established robust methods that could be readily adapted for this compound. tandfonline.com These methods often use C18 columns with a gradient elution of water/acetonitrile or water/methanol (B129727), sometimes with additives like formic acid to improve peak shape. mtc-usa.com

Table 2: Typical HPLC Parameters for Analysis of Nitroaromatic Compounds

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl, 4.6 x 150 mm | mtc-usa.comtandfonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with gradient elution | mtc-usa.comtandfonline.com |

| Detector | UV-Vis at 254 nm | mtc-usa.comwaters.com |

| Flow Rate | 1.0 mL/min | mtc-usa.com |

This table represents typical conditions for related compounds and serves as a starting point for method development for this compound.

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions in the solid state.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

No published crystal structure for this compound is currently available. However, insights can be gained from the crystal structures of analogous compounds. For example, the study of 4-(4-nitrophenyl)thiomorpholine and its comparison to the morpholine analog revealed that the morpholine ring adopts a stable chair conformation. mdpi.com It was also noted that the orientation of the nitrophenyl group (axial vs. equatorial) could differ between the two structures, influencing crystal packing. mdpi.com Similar studies on other morpholine derivatives confirm the prevalence of the chair conformation. researchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(2-Chloro-4-nitrophenyl)morpholine |

| 4-(4-Nitrophenyl)morpholine |

| 4-(4-Nitrophenyl)thiomorpholine |

Analysis of Crystal Packing and Lattice Interactions

Analysis of the analogue 4-(4-nitrophenyl)morpholine reveals that aromatic π–π stacking interactions are a critical stabilizing force in its crystal structure. researchgate.net These interactions help to organize the molecules into well-defined arrangements within the lattice. For the target compound, the presence of the electron-rich aromatic ring facilitates similar π–π stacking. Furthermore, the introduction of a chlorine atom at the 4-position of the phenyl ring introduces the possibility of halogen bonding. Halogen bonds, such as Cl···O or Cl···π interactions, are recognized as significant directional forces in crystal engineering and can play a crucial role in the supramolecular assembly, potentially leading to distinct packing motifs not observed in non-halogenated analogues. nih.govmdpi.com

Detailed Conformational Analysis of the Morpholine Ring and Substituents

The morpholine moiety in N-substituted systems almost invariably adopts a stable chair conformation . This conformation minimizes torsional strain and is the energetically preferred state, a feature that is consistently observed across a wide range of aryl-morpholine structures, including that of 4-(4-nitrophenyl)morpholine . researchgate.net

The key conformational variables in this compound are the orientation and rotation of the substituted phenyl ring relative to the morpholine ring.

Morpholine Ring: The six-membered morpholine ring is expected to exhibit a standard chair geometry.

Substituent Orientation: In the related 4-(4-nitrophenyl)morpholine , the nitrophenyl group occupies a quasi-equatorial position on the morpholine ring. researchgate.netmdpi.com This arrangement is generally favored as it minimizes steric hindrance. However, in the target molecule, the presence of a nitro group at the ortho position introduces significant steric bulk. This ortho-substituent likely forces a pronounced twist in the dihedral angle between the plane of the phenyl ring and the mean plane of the morpholine ring to alleviate steric repulsion between the nitro group and the adjacent methylene protons of the morpholine ring.

Investigation of Intermolecular Interactions, including π–π Stacking and Weak Hydrogen Bonds

The intermolecular forces stabilizing the crystal lattice of this compound are expected to be multifaceted, involving a delicate balance of interactions.

π–π Stacking: As a primary interaction, face-to-face or offset π–π stacking between the electron-deficient nitrophenyl rings is anticipated. In the crystal structure of 4-(4-nitrophenyl)morpholine , aromatic π–π stacking interactions are a key stabilizing feature, with a reported perpendicular distance of 3.7721 (8) Å between the parallel aromatic planes. researchgate.net A similar interaction is expected for the title compound.

Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, the molecule can participate in weak C–H···O hydrogen bonds. The methylene hydrogens of the morpholine ring can act as weak donors, interacting with the oxygen atoms of the nitro group or the morpholine oxygen of an adjacent molecule. Studies on the analogue 4-(4-nitrophenyl)thiomorpholine show that such C–H···O interactions involving the nitro group are instrumental in forming centrosymmetric dimers, which profoundly influences its crystal packing. mdpi.com It is highly probable that similar weak hydrogen bonds contribute to the lattice stability of this compound.

Halogen Interactions: The chlorine atom can participate in various non-covalent interactions, including dipole-dipole and halogen bonding. These interactions can involve the chlorine atom acting as an electrophilic region (the σ-hole) interacting with a nucleophilic site, such as a nitro-group oxygen atom on a neighboring molecule. nih.govresearchgate.net

Comparative Crystallographic Studies with Related Aryl-Morpholine Analogues

A comparative analysis with structurally characterized analogues provides the most profound insight into the likely solid-state structure of this compound. The two most relevant comparators are 4-(4-nitrophenyl)morpholine and 4-(4-nitrophenyl)thiomorpholine .

The solid-state structure of 4-(4-nitrophenyl)thiomorpholine is markedly different from its direct morpholine analogue. mdpi.com The most striking difference lies in the conformation of the N-aryl substituent:

In 4-(4-nitrophenyl)morpholine , the nitrophenyl group is in a quasi-equatorial position. researchgate.netmdpi.com

In 4-(4-nitrophenyl)thiomorpholine , the nitrophenyl group adopts a quasi-axial position. mdpi.com

This conformational divergence is attributed to the different intermolecular interactions at play. The formation of centrosymmetric dimers in the thiomorpholine analogue, driven by C–H···O hydrogen bonds, stabilizes the quasi-axial conformation. In contrast, the packing in the morpholine analogue favors the less sterically hindered equatorial conformation. mdpi.com

For This compound , the combination of an ortho-nitro group and a para-chloro substituent would introduce further complexity. The steric hindrance from the ortho-nitro group would likely dominate the conformational preference around the C-N bond, while the electronic effects and halogen-bonding potential of the chlorine atom would co-determine the final crystal packing arrangement.

Below is a comparative table of crystallographic data for the key analogues.

| Parameter | 4-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)thiomorpholine |

|---|---|---|

| Formula | C₁₀H₁₂N₂O₃ | C₁₀H₁₂N₂O₂S |

| Molecular Weight | 208.22 g/mol | 224.28 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| Phenyl Ring Conformation | Quasi-equatorial | Quasi-axial |

| Dominant Interaction | π–π stacking | C–H···O hydrogen bonds forming dimers, π–π stacking |

Computational and Theoretical Chemistry Studies on 4 4 Chloro 2 Nitrophenyl Morpholine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the geometric and electronic properties of molecules. For 4-(4-Chloro-2-nitrophenyl)morpholine, DFT calculations would provide fundamental insights into its stability, reactivity, and molecular shape.

Optimization of Molecular Geometries and Conformational Analysis

It is well-established that the morpholine (B109124) ring typically adopts a stable chair conformation . nist.govmdpi.comnih.govresearchgate.net Computational studies on analogous compounds, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), confirm that the six-membered ring maintains a low-energy chair form. nist.govmdpi.com In the case of this compound, the substituted phenyl group can be positioned either axially or equatorially relative to the morpholine ring. DFT calculations on the free, isolated molecule of the related 4-(4-nitrophenyl)thiomorpholine show that the phenyl group preferentially occupies a quasi-equatorial position. nist.govmdpi.com However, in the solid crystal state, this same molecule was found with the phenyl group in a quasi-axial position, highlighting the significant influence of intermolecular forces in the solid phase on molecular conformation. nist.govmdpi.com

Table 1: Comparison of Expected and Observed Geometric Parameters from DFT Calculations

| Parameter | 4-(4-Nitrophenyl)morpholine (B78992) (Observed, Crystal) nih.gov | 4-(4-Nitrophenyl)thiomorpholine (Calculated, DFT) nist.gov | This compound (Expected) |

|---|---|---|---|

| Morpholine Conformation | Chair | Chair | Chair |

| Phenyl Group Position | Quasi-equatorial | Quasi-equatorial | Likely Quasi-equatorial (in gas phase) |

This table is interactive. Click on the headers to sort.

Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). mdpi.com

Frontier Molecular Orbitals (FMOs): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. chemeo.com For this compound, both the nitro group and the chlorine atom are strong electron-withdrawing groups. Their combined effect would be expected to lower the energy of both the HOMO and LUMO compared to a non-substituted phenylmorpholine, likely resulting in a moderate Egap. The electron density of the HOMO is expected to be localized primarily on the morpholine and phenyl rings, while the LUMO density would be concentrated around the electron-deficient nitro-substituted phenyl ring.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. wikipedia.orgnih.gov For this compound, the MEP map would show regions of negative potential (electron-rich, typically colored red) around the oxygen atoms of the nitro group and the morpholine ring. Regions of positive potential (electron-poor, colored blue) would be expected near the hydrogen atoms and the carbon atoms attached to the electron-withdrawing substituents. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. wikipedia.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties like dnorm (a normalized contact distance) onto the surface, researchers can identify specific atoms involved in hydrogen bonds and other close contacts. mdpi.comnih.gov

Although no crystal structure has been published for this compound, an analysis of its analogs provides a clear indication of the expected interactions. For 4-(4-nitrophenyl)morpholine, the crystal structure is stabilized by aromatic π–π stacking interactions. nih.govresearchgate.net In the case of 4-(4-nitrophenyl)thiomorpholine, the packing is dominated by weak C–H···O hydrogen bonds that form centrosymmetric dimers. nist.govmdpi.com

For this compound, a Hirshfeld analysis would likely reveal the following key interactions, which can be quantified as percentage contributions to the total surface area:

H···H contacts: Typically the most abundant interactions.

O···H/H···O contacts: Arising from the nitro group and morpholine oxygen, these would represent significant hydrogen bonding.

Cl···H/H···Cl contacts: Interactions involving the chlorine atom would be a distinguishing feature.

C···H/H···C contacts: Indicative of C-H···π interactions.

C···C contacts: Representing π-π stacking between phenyl rings.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Nitroaromatic Compounds

| Interaction Type | Typical Contribution Range (%) | Expected Importance for this compound |

|---|---|---|

| H···H | 40 - 60% | High |

| O···H/H···O | 15 - 30% | High (Nitro and Morpholine Oxygens) |

| C···H/H···C | 10 - 25% | Moderate |

| Cl···H/H···Cl | 5 - 10% | Significant and Characteristic |

This table is interactive and provides a general guide based on published analyses of similar molecules.

Molecular Dynamics Simulations for Understanding Conformational Landscapes and Dynamics in Solution

While DFT calculations typically model a molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent. mdpi.com An MD simulation would reveal the conformational flexibility of this compound in solution.

Such a study would involve:

Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol).

Applying a force field to describe the interactions between all atoms.

Simulating the movement of the atoms over a period of time (nanoseconds to microseconds).

The resulting trajectory would allow for the analysis of the conformational landscape, identifying the most populated conformers (e.g., chair, boat, twist-boat for the morpholine ring) and the energy barriers for conversion between them. It would also provide insight into the solvation shell around the molecule and the dynamics of its interaction with solvent molecules.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. uni.lu By modeling the energies of reactants, products, and intermediate transition states, it is possible to understand the feasibility of a reaction and identify its rate-limiting steps.

Elucidation of Rate-Determining Steps and Reaction Energy Barriers

A key application for this compound would be modeling its synthesis, which typically occurs via a nucleophilic aromatic substitution (SNAr) reaction. In this process, morpholine acts as a nucleophile, displacing a leaving group (e.g., a halogen) on the nitro-activated benzene (B151609) ring.

A computational study could model the reaction pathway for the synthesis of this compound from 1,4-dichloro-2-nitrobenzene (B41259) and morpholine. This would involve:

Calculating the energy of the reactants and products.

Identifying the structure and energy of the Meisenheimer complex, which is the key intermediate in an SNAr reaction.

Locating the transition states for the formation and decomposition of this intermediate.

The calculations would yield the reaction energy profile, showing the activation energy (energy barrier) for each step. The step with the highest activation energy would be identified as the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions to improve yield and efficiency.

Theoretical Prediction of Kinetic Isotope Effects